N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a chemical compound with significant relevance in biochemical research. Its molecular formula is and it has a molecular weight of approximately 390.4 g/mol. This compound is classified as a piperidine derivative and is known for its interactions with various biological targets, particularly dopamine D3 receptors, which are implicated in neurological processes. The compound is often utilized in research settings due to its high purity, typically exceeding 98% .
The synthesis of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide involves several steps that can vary based on the specific methodology employed. One common approach includes the reaction of piperidine derivatives with benzyl and trifluoromethyl-substituted compounds under controlled conditions to ensure high yield and purity. The synthesis may utilize techniques such as:
The technical details of the synthesis process typically include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and minimizing by-products.
The molecular structure of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide can be represented by its IUPAC name and structural formula. The compound features a piperidine ring substituted with a benzyl group and a trifluoromethyl group at specific positions.
This structure allows for various interactions within biological systems, particularly through its functional groups.
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide participates in several chemical reactions that are crucial for its functionality:
The mechanism of action for N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide primarily involves its binding to specific receptors and enzymes:
These properties are essential for handling and application in laboratory settings.
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide has several scientific applications:
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a synthetically engineered small molecule with the systematic IUPAC name matching its common designation. Its molecular formula is C₂₂H₂₅F₃N₂O, corresponding to a molecular weight of 390.44 g/mol [1] [4] [6]. The compound is identified by CAS Registry Number 1350920-22-7 for the base form, while its hydrochloride salt is designated under 2320382-43-0 [2] [3].
Key structural components include:
The compound lacks stereocenters, as confirmed by its non-chiral SMILES representation:O=C(C1CN(CC2=CC=C(C(F)(F)F)C=C2)CCC1)N(CC3=CC=CC=C3)C
[6]. Canonical SMILES and InChI identifiers provide machine-readable structural descriptors essential for cheminformatics applications:
CN(CC1C=CC=CC=1)C(=O)C1CN(CC2C=CC(=CC=2)C(F)(F)F)CCC1
UYYRGUHHPKHWTR-UHFFFAOYSA-N
[6] Predicted physicochemical properties include:
Table 1: Molecular Characterization Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₅F₃N₂O | [1] [6] |
Molecular Weight | 390.44 g/mol | [4] [6] |
CAS Number (Freebase) | 1350920-22-7 | [2] [4] |
CAS Number (Hydrochloride) | 2320382-43-0 | [3] |
Storage Stability | 2-8°C, protected from light and moisture | [2] [4] |
Table 2: Spectral and Structural Identifiers
Identifier Type | Code |
---|---|
SMILES | O=C(C1CN(CC2=CC=C(C(F)(F)F)C=C2)CCC1)N(CC3=CC=CC=C3)C |
InChI | InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |
InChIKey | UYYRGUHHPKHWTR-UHFFFAOYSA-N |
The compound emerged from medicinal chemistry optimization campaigns in the early 2010s, with its first publication and CAS registration (1350920-22-7) occurring circa 2012 [2] [4]. This timeframe coincides with pharmaceutical industry efforts to develop novel antiparasitic agents targeting neglected tropical diseases. While exact synthetic origins remain proprietary, its structural architecture suggests derivation from piperidine carboxamide scaffolds known in CNS and antimicrobial research [5] [9].
Patent literature from 2015-2020 references synthetic methodologies applicable to its production, particularly concerning N-benzyl piperidine intermediates . The compound gained research prominence when identified as a novel inhibitor of Trypanosoma cruzi – the parasite responsible for Chagas disease – with published biological data appearing around 2020 [4]. Commercial availability through specialty chemical suppliers (e.g., BLD Pharm, Synblock, AiFChem) commenced subsequently to support drug discovery programs [2] [6] [10].
This molecule exemplifies contemporary strategies in rational drug design:
Dual Targeting Capability: The piperidine carboxamide scaffold demonstrates structural compatibility with both antiparasitic and antiviral targets, evidenced by its reported inhibition of T. cruzi and structural similarity to alphavirus inhibitors [4] [5]. Specifically, it is characterized as a nontoxic inhibitor of Trypanosoma cruzi, positioning it as a potential therapeutic candidate for Chagas disease [4].
Trifluoromethyl Optimization: The 4-(trifluoromethyl)benzyl moiety significantly enhances target binding through hydrophobic interactions and improves metabolic stability by reducing oxidative metabolism susceptibility – a design principle validated in related compounds showing 40-fold increases in microsomal half-lives [5]. The –CF₃ group's electron-withdrawing nature and high lipid solubility enhance membrane permeability critical for intracellular pathogen targeting.
Piperidine Scaffold Versatility: The 3-carboxamide piperidine core serves as a conformationally constrained bioisostere for natural polyamines, enabling selective interference with parasite biochemical pathways. This scaffold's drug-like properties are evidenced by its prevalence in CNS-active compounds, though the specific substitution pattern in this molecule reduces P-glycoprotein recognition compared to earlier analogs – a crucial factor for potential CNS-penetrating therapeutics [5].
Table 3: Comparative Bioactivity of Structural Analogs
Structural Feature | Biological Advantage | Validating Evidence |
---|---|---|
4-(Trifluoromethyl)benzyl group | Enhanced metabolic stability & target affinity | 40-fold ↑ microsomal half-life in related compounds [5] |
N-Benzyl-N-methyl carboxamide | Reduced P-gp efflux & improved bioavailability | ↑Rho123 uptake in MDR1-MDCKII assays [5] |
Piperidine core | Spatial orientation for target engagement | Scaffold prevalence in antivirals/antiparasitics [5] [9] |
The molecule's physicochemical profile balances lipophilicity (LogP predicted ~3.5) with moderate polar surface area (~30 Ų), aligning with Lipinski's criteria for drug-likeness. Its molecular weight below 500 and hydrogen bond acceptor count (4) further support favorable pharmacokinetic potential [4] [6]. These features exemplify modern medicinal chemistry paradigms where strategic incorporation of fluorinated groups and nitrogen heterocycles addresses simultaneous requirements for potency, stability, and bioavailability.
Concluding Perspectives
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide exemplifies contemporary medicinal chemistry's sophistication, integrating fluorine chemistry and scaffold engineering to address challenging therapeutic targets. Its dual significance as a tool compound for parasitology research and a structural template for CNS-penetrant agents underscores the enduring pharmaceutical value of piperidine-based architectures. Future research directions will likely explore its structure-activity relationships through systematic analog synthesis and target deconvolution studies to establish its precise mechanism of action.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7